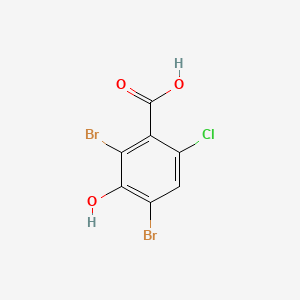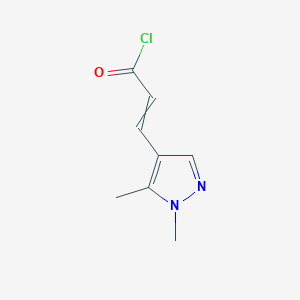methyl}phenol](/img/structure/B12467078.png)
4-{[(4-Bromophenyl)amino](5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{(4-bromophenyl)aminomethyl}-5,5-dimethyl-1,3,2-dioxaphosphinane-2-thione is a complex organophosphorus compound It is characterized by the presence of a bromophenyl group, a hydroxyphenyl group, and a dioxaphosphinane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(4-bromophenyl)aminomethyl}-5,5-dimethyl-1,3,2-dioxaphosphinane-2-thione typically involves a multi-step process:
Formation of the bromophenylamine intermediate: This step involves the bromination of aniline to form 4-bromoaniline.
Condensation with hydroxybenzaldehyde: The 4-bromoaniline is then reacted with 4-hydroxybenzaldehyde under acidic conditions to form the Schiff base.
Cyclization and introduction of the phosphorus moiety: The Schiff base is then reacted with a phosphorus-containing reagent, such as phosphorus pentasulfide, to form the dioxaphosphinane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the bromophenyl group, potentially leading to the formation of aminophenyl derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-{(4-bromophenyl)aminomethyl}-5,5-dimethyl-1,3,2-dioxaphosphinane-2-thione has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Medicine: Explored for its potential anticancer properties due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of flame retardants and plasticizers due to its phosphorus content.
Wirkmechanismus
The mechanism of action of 2-{(4-bromophenyl)aminomethyl}-5,5-dimethyl-1,3,2-dioxaphosphinane-2-thione involves its interaction with molecular targets such as enzymes and DNA. The compound can form covalent bonds with active site residues of enzymes, leading to inhibition. Additionally, its ability to intercalate with DNA can disrupt cellular processes, contributing to its potential anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{(4-chlorophenyl)aminomethyl}-5,5-dimethyl-1,3,2-dioxaphosphinane-2-thione
- 2-{(4-fluorophenyl)aminomethyl}-5,5-dimethyl-1,3,2-dioxaphosphinane-2-thione
- 2-{(4-methylphenyl)aminomethyl}-5,5-dimethyl-1,3,2-dioxaphosphinane-2-thione
Uniqueness
The uniqueness of 2-{(4-bromophenyl)aminomethyl}-5,5-dimethyl-1,3,2-dioxaphosphinane-2-thione lies in the presence of the bromine atom, which can participate in unique substitution reactions and potentially enhance the compound’s biological activity compared to its chloro, fluoro, and methyl analogs.
Eigenschaften
Molekularformel |
C18H21BrNO3PS |
|---|---|
Molekulargewicht |
442.3 g/mol |
IUPAC-Name |
4-[(4-bromoanilino)-(5,5-dimethyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinan-2-yl)methyl]phenol |
InChI |
InChI=1S/C18H21BrNO3PS/c1-18(2)11-22-24(25,23-12-18)17(13-3-9-16(21)10-4-13)20-15-7-5-14(19)6-8-15/h3-10,17,20-21H,11-12H2,1-2H3 |
InChI-Schlüssel |
NNRCVPTWVIVONK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COP(=S)(OC1)C(C2=CC=C(C=C2)O)NC3=CC=C(C=C3)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5-dimethyl-4-({(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12466995.png)
![N-(4-chlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanamide](/img/structure/B12466996.png)
![4-[(E)-{[3-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B12467003.png)




![N-Methyl-N-[(1-methyl-1H-benzimidazol-2-YL)-methyl]amine hydrochloride](/img/structure/B12467041.png)

![2-(2,4-dichlorophenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12467046.png)
![Ethyl 4-[1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B12467059.png)
![4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12467067.png)
![3-Nitro-4-[2-(2-nitro-4-sulfamoylphenoxy)ethoxy]benzenesulfonamide](/img/structure/B12467073.png)
![1-(4-fluorophenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12467089.png)
